3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide
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Overview
Description
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group, a difluoromethoxy group, and a pyridinyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable halogenating agent to form cyclopropylmethoxy halide.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating reagent.
Coupling with Pyridin-4-ylamine: The final step involves coupling the intermediate with pyridin-4-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-methoxy-N-(pyridin-4-yl)benzamide
- 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)-N-(pyridin-4-yl)benzamide
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-3-yl)benzamide
Uniqueness
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide is unique due to the presence of both cyclopropylmethoxy and difluoromethoxy groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16F2N2O3 |
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Molecular Weight |
334.32 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C17H16F2N2O3/c18-17(19)24-14-4-3-12(9-15(14)23-10-11-1-2-11)16(22)21-13-5-7-20-8-6-13/h3-9,11,17H,1-2,10H2,(H,20,21,22) |
InChI Key |
SMVJENFLQGNAOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=CC=NC=C3)OC(F)F |
Origin of Product |
United States |
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